2-(3-tert-butylphenyl)propan-1-amine
Description
While direct data on 2-(3-tert-butylphenyl)propan-1-amine is absent in the provided evidence, its structural analogs and synthesis pathways can be inferred. This compound features a propan-1-amine backbone substituted with a 3-tert-butylphenyl group, which confers steric bulk and lipophilicity. Such properties are critical in drug design, agrochemicals, and material science. Substituted propan-1-amine derivatives are often synthesized via reductive amination, alkylation, or deprotection of protected intermediates, as seen in related compounds .
Properties
CAS No. |
1780455-56-2 |
|---|---|
Molecular Formula |
C13H21N |
Molecular Weight |
191.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-tert-butylphenyl)propan-1-amine typically involves the reaction of 3-tert-butylbenzaldehyde with nitroethane to form 3-tert-butylphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation for the reduction step, which offers better control over reaction conditions and scalability. The process typically requires high pressure and temperature, along with a suitable catalyst such as palladium on carbon (Pd/C).
Chemical Reactions Analysis
Types of Reactions
2-(3-tert-butylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
2-(3-tert-butylphenyl)propan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-tert-butylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
a) 2-(3-Chlorophenyl)propan-1-amine
- Structure : Chlorine at the phenyl meta position.
- Synthesis : Prepared via reaction of 3-chlorophenyl precursors with propan-1-amine intermediates, yielding hydrochloride salts (e.g., 1.96 g, 95% purity) .
- Properties : Chlorine’s electron-withdrawing nature enhances polarity but reduces lipophilicity compared to tert-butyl. Molecular weight: ~183.6 g/mol (hydrochloride salt).
b) 2-(3-Bromo-2-fluorophenyl)propan-1-amine
- Structure : Bromine and fluorine at phenyl positions 3 and 2.
- Properties : Increased molecular weight (232.1 g/mol) and halogen-induced steric hindrance. Higher reactivity for cross-coupling reactions compared to tert-butyl derivatives .
c) 2-(3-Methylthiophen-2-yl)propan-1-amine
- Structure : Thiophene ring with methyl substitution.
- Properties : Enhanced solubility in polar solvents due to sulfur’s electronegativity. Molecular weight: 155.26 g/mol .
d) 2-(3-Methyloxetan-3-yl)propan-1-amine
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Key Findings and Implications
- Steric Effects : The tert-butyl group in 2-(3-tert-butylphenyl)propan-1-amine likely enhances metabolic stability and target binding compared to smaller substituents (e.g., methyl or halogens) .
- Solubility Trade-offs : Bulky tert-butyl groups may reduce aqueous solubility, necessitating salt formation or prodrug strategies, as seen in hydrochloride salts of chlorophenyl analogs .
- Pharmacological Potential: Structural similarities to phenothiazine antipsychotics (e.g., Triflupromazine) suggest possible CNS activity, though further in vivo studies are required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
